molecular formula C18H14Cl2N2O2 B12905113 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one

1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one

Cat. No.: B12905113
M. Wt: 361.2 g/mol
InChI Key: SSOXRKQISNOSHS-VQHVLOKHSA-N
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Description

1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolidinone core with a phenyl group and a dichlorophenylacryloyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, forming stable complexes through hydrogen bonding and hydrophobic interactions .

Similar Compounds:

  • 1-(3-(2,4-Dichlorophenyl)acryloyl)-4-methylpiperazine
  • 2-[3-(2,4-Dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
  • (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Comparison: Compared to similar compounds, this compound stands out due to its unique pyrazolidinone core, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

1-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one

InChI

InChI=1S/C18H14Cl2N2O2/c19-14-8-6-12(15(20)10-14)7-9-18(24)22-16(11-17(23)21-22)13-4-2-1-3-5-13/h1-10,16H,11H2,(H,21,23)/b9-7+

InChI Key

SSOXRKQISNOSHS-VQHVLOKHSA-N

Isomeric SMILES

C1C(N(NC1=O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3

Canonical SMILES

C1C(N(NC1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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